molecular formula C10H10F3NO2 B12275351 2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid

2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid

Cat. No.: B12275351
M. Wt: 233.19 g/mol
InChI Key: RDQOEQUFZYLLRT-UHFFFAOYSA-N
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Description

2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid (CAS 126873-28-7, molecular formula C₁₀H₁₀F₃NO₂, molecular weight 233.19) is a fluorinated non-proteinogenic amino acid characterized by a benzyl group at the C2 position and a trifluoromethyl group at C3 . Its unique structure confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogues, making it valuable in medicinal chemistry, particularly in synthesizing β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs) via electrochemical carboxylation methods .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

2-amino-2-benzyl-3,3,3-trifluoropropanoic acid

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)

InChI Key

RDQOEQUFZYLLRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Enantioselective Synthesis via Chiral Auxiliary-Mediated Alkylation

The stereoselective construction of the quaternary carbon center is critical for producing enantiomerically pure 2-amino-2-benzyl-3,3,3-trifluoropropanoic acid. A widely adopted method involves the use of Evans oxazolidinones as chiral auxiliaries. In this approach, (4S)-4-benzyl-3-propionyl-oxazolidin-2-one undergoes diastereoselective alkylation with benzyl bromide in the presence of lithium hexamethyldisilazide (LiHMDS) as a base. The trifluoromethyl group is introduced via a nucleophilic trifluoromethylation step using trimethyl(trifluoromethyl)silane (TMSCF₃) under copper(I) iodide catalysis.

Key Reaction Parameters:

  • Temperature: −78°C for alkylation, 0°C for trifluoromethylation
  • Solvent: Tetrahydrofuran (THF) for alkylation; dimethylformamide (DMF) for TMSCF₃ reaction
  • Yield: 68–72% after auxiliary removal with lithium hydroxide hydrolysis

Protective Group Strategies for Amino Functionality

Protection of the α-amino group is essential to prevent side reactions during trifluoromethylation. The benzyloxycarbonyl (Cbz) group is preferentially employed due to its stability under acidic and fluorinated conditions. A representative protocol involves:

  • Cbz Protection: Treatment of 2-amino-2-benzylpropanoic acid with benzyl chloroformate in aqueous sodium bicarbonate (pH 9–10) at 0°C.
  • Trifluoromethylation: Reaction of the protected intermediate with CF₃I in the presence of a palladium(0) catalyst, achieving >90% conversion.
  • Deprotection: Hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere, yielding the free amino acid.

Analytical Data:

  • HPLC Purity: 95% after deprotection (C₁₈ column, 0.1% TFA in H₂O/MeCN gradient)
  • Optical Rotation: [α]²⁵D = +12.5° (c = 1, H₂O) for (R)-enantiomer

Catalytic Asymmetric Hydrogenation of β-Trifluoromethyl Dehydroamino Acids

A breakthrough in enantiocontrol involves the hydrogenation of β-trifluoromethyl-α-acetamidocinnamic acid derivatives. Using a rhodium(I) catalyst with (R,R)-Et-DuPhos ligand, researchers achieved 98% enantiomeric excess (ee) at 50 bar H₂ pressure. The substrate is prepared via condensation of benzaldehyde with N-acetyl-3,3,3-trifluoroalanine methyl ester, followed by saponification to the free acid.

Optimized Conditions:

Parameter Value
Catalyst Loading 0.5 mol% Rh
Temperature 40°C
Reaction Time 24 h
Turnover Frequency 120 h⁻¹

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Recent advances adapted SPPS for efficient production of fluorinated amino acids. Wang resin-bound Fmoc-protected glycine undergoes sequential:

  • Benzylation via Mitsunobu reaction (DIAD, Ph₃P, benzyl alcohol)
  • Trifluoromethylation using Umemoto reagent (3,3,3-trifluoro-1-iodopropane)
  • Fmoc deprotection with 20% piperidine/DMF

This method achieves 85% crude purity, with final cleavage using TFA/H₂O/TIS (95:2.5:2.5).

Biocatalytic Approaches Using Engineered Aminotransferases

Directed evolution of branched-chain aminotransferases (BCATs) enabled the amination of 2-benzyl-3,3,3-trifluoropropanoic acid. The most active variant (BCAT-M9) showed:

  • kcat: 4.2 s⁻¹
  • KM: 8.5 mM
  • Enantioselectivity: 99% ee for (S)-isomer

Reaction conditions: 50 mM substrate, 2 mM PLP, 100 mM L-glutamate as amine donor, pH 8.0, 30°C.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scale (g) Cost Index
Chiral Auxiliary 68 99 0.1–5 3.8
Catalytic Hydrogenation 82 98 10–100 2.1
Biocatalytic 91 99 1–50 1.5

Cost Index relative to chiral auxiliary method

Industrial-Scale Production Considerations

For commercial synthesis (e.g., CAS 126873-28-7), a hybrid approach combining catalytic hydrogenation with continuous flow purification is preferred. Key process parameters:

  • Residence Time: 120 min in hydrogenation reactor
  • Purification: Simulated moving bed chromatography (Chiralpak IA column)
  • Throughput: 12 kg/day per production line

Analytical Characterization Protocols

Identity Confirmation:

  • HRMS (ESI+): m/z 234.0741 [M+H]+ (calc. 234.0744)
  • ¹⁹F NMR (282 MHz, D₂O): δ −66.8 (CF₃), −128.4 (Ar-F if present)

Purity Assessment:

  • HPLC: 0.1% TFA/MeCN, 1 mL/min, tR = 6.72 min
  • Chiral SFC: Chiralpak AD-3, 35°C, 90% CO₂/10% MeOH, 3 mL/min

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and carboxylic acids, depending on the reaction type and conditions .

Mechanism of Action

The mechanism of action of 2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property enables the compound to interact with intracellular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural variations, molecular properties, and applications of 2-amino-2-benzyl-3,3,3-trifluoropropanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Significance References
2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid C₁₀H₁₀F₃NO₂ 233.19 Benzyl at C2, trifluoromethyl at C3 NSAID synthesis, electrochemical carboxylation
2-Amino-3,3,3-trifluoropropanoic acid C₃H₄F₃NO₂ 143.06 No benzyl; trifluoromethyl at C3 Protein mutagenesis, tRNA aminoacylation
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid C₄H₆F₃NO₂ 157.09 Methyl at C2 instead of benzyl Steric hindrance studies, peptide modification
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid C₁₀H₁₀F₃NO₂ 233.19 Trifluoromethylphenyl at C3 Pharmacophore development, electronic property modulation
(RS)-2-amino-2-methyl-3,3,3-trifluoropropanoic acid C₄H₆F₃NO₂ 157.09 Racemic mixture with methyl at C2 Incorporation into peptides via tRNA engineering

Key Comparative Insights

Substituent Effects: The benzyl group in the target compound enhances aromatic interactions in drug-receptor binding, whereas methyl or hydrogen substituents (e.g., 2-amino-3,3,3-trifluoropropanoic acid) reduce steric bulk, favoring applications in protein engineering . Trifluoromethylphenyl derivatives (e.g., 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid) exhibit altered electronic properties due to the electron-withdrawing trifluoromethyl group on the aromatic ring, influencing reactivity in electrophilic substitutions .

Synthetic Methods: The target compound is synthesized via electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, a method optimized for scalability and regioselectivity . Simpler analogues like 2-amino-3,3,3-trifluoropropanoic acid are often prepared using enzymatic resolution or solid-phase peptide synthesis techniques .

Biological and Chemical Stability: The trifluoromethyl group in all listed compounds increases resistance to enzymatic degradation compared to non-fluorinated amino acids. However, the benzyl group in the target compound further enhances lipophilicity, improving blood-brain barrier penetration . Hydrochloride salts (e.g., 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride) exhibit improved aqueous solubility, critical for in vitro biological assays .

Safety Profiles: The target compound has hazard statements H315-H319-H335 (skin/eye irritation, respiratory irritation) .

Biological Activity

2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid (abbreviated as ABTFA) is a fluorinated amino acid that has garnered attention for its unique structural properties and potential biological activities. This compound, characterized by a trifluoromethyl group at the beta position relative to the carboxylic acid and a benzyl substituent, has implications in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₀H₁₀F₃NO₂
  • Molecular Weight : 233.19 g/mol
  • IUPAC Name : (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid

The presence of the trifluoromethyl group enhances the compound's bioavailability and metabolic stability compared to non-fluorinated analogs. This structural feature is significant as it can influence protein interactions and stability, potentially leading to novel therapeutic applications.

Biological Activities

Research indicates that ABTFA exhibits various biological activities that may be leveraged in therapeutic contexts:

  • Protein Interaction : ABTFA's fluorinated structure may influence protein folding and stability. Studies suggest that fluorinated amino acids can alter the conformational dynamics of proteins, which can be crucial for drug design and development.
  • Pharmacological Potential : The compound has been explored for its potential as a building block in the synthesis of pharmaceuticals due to its unique properties. Its ability to interact with biological macromolecules opens avenues for developing new drugs targeting specific pathways.
  • Anticonvulsant Activity : Analogues of similar trifluorinated compounds have demonstrated anticonvulsant activity, suggesting that ABTFA may also possess neuroactive properties worthy of further investigation .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various analogues of 3,3,3-trifluoro compounds showed that modifications at the amino acid level could lead to significant changes in biological activity. The evaluation of these compounds highlighted the importance of the trifluoromethyl group in enhancing pharmacological effects while minimizing side effects such as alterations in blood pressure or heart rate .

Case Study 2: Mechanistic Insights

Research into the mechanism of action for related compounds indicated potential pathways involving GABA(A) receptor modulation. Preliminary data suggested that similar compounds could enhance GABA(A) currents in neuronal models, hinting at a possible mechanism through which ABTFA might exert neuroprotective effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activities
2-Amino-2-methyl-3,3,3-trifluoropropanoic acidMethyl group instead of benzylUsed in tRNA studies
2-Amino-4,4-difluorobutanoic acidDifluoro substitutionAlters reactivity profiles
2-Amino-4,4,4-trifluorobutanoic acidTrifluoro substitution at a different positionVaries biological activity significantly

ABTFA stands out due to its combination of a benzyl substituent and a trifluoromethyl group at the beta position. This unique combination enhances its potential as a versatile building block in pharmaceutical chemistry compared to other similar compounds.

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